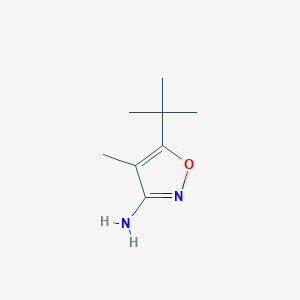

5-(tert-Butyl)-4-methylisoxazol-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-tert-butyl-4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)11-10-7(5)9/h1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMGYSPDXCPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120771-20-2 | |

| Record name | 5-(tert-butyl)-4-methylisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-(tert-Butyl)-4-methylisoxazol-3-amine

The primary and most direct synthesis of this compound, along with its unmethylated precursor, 3-amino-5-(tert-butyl)isoxazole, involves the cyclization of a β-ketonitrile with hydroxylamine (B1172632). The regioselectivity of this reaction is a critical aspect, as it can yield two different isomers.

The synthesis of 3-amino-5-(tert-butyl)isoxazole, a close analog of the target compound, is achieved by the reaction of pivaloylacetonitrile (B1295116) (also known as 4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine. google.comresearchgate.net This reaction is highly sensitive to pH, and careful control of this parameter is essential to maximize the yield of the desired 3-amino isomer over the isomeric 5-amino-3-(tert-butyl)isoxazole. google.comprepchem.com

The optimal yield of 3-amino-5-(tert-butyl)isoxazole is obtained when the reaction is conducted at a pH between 6.0 and 7.0. google.com If the pH drops below 5.0, the primary product becomes an isoxazolone. Conversely, a pH above 8.0 leads to unacceptably high quantities of the undesired 5-amino isomer. prepchem.com The reaction can be carried out in a suitable aqueous solvent at temperatures ranging from 0°C to the reflux temperature of the mixture. google.com Typically, an aqueous solution of hydroxylamine hydrochloride is added to a basic solution of pivaloylacetonitrile, and the pH is then adjusted and maintained within the optimal range, particularly during the initial hours of the reaction. google.comprepchem.com

| pH Range | Primary Product(s) | Reference |

|---|---|---|

| < 5.0 | Isoxazolone by-product | prepchem.com |

| 6.0 - 7.0 | 3-amino-5-(tert-butyl)isoxazole (Optimal Yield) | google.com |

| > 8.0 | 5-amino-3-(tert-butyl)isoxazole (Isomer) | prepchem.com |

While the direct cyclization of β-ketonitriles is a common method, a variety of other synthetic strategies have been developed for the construction of the 3-aminoisoxazole (B106053) ring system. These alternative pathways offer versatility in terms of substrate scope and functional group tolerance.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings. wikipedia.org In the context of isoxazole (B147169) synthesis, this reaction typically involves a nitrile oxide acting as the 1,3-dipole and an alkyne or alkene as the dipolarophile. wikipedia.org This approach is a standard route to access 3,5-disubstituted isoxazoles. nih.gov The nitrile oxides are often generated in situ from precursors like hydroxyimidoyl chlorides or aldoximes. nih.govmdpi.com The reaction between a nitrile oxide and a terminal alkyne leads to the formation of the isoxazole ring with high regioselectivity. rsc.orgnih.gov This method is a cornerstone of isoxazole chemistry, providing a reliable route to the core heterocyclic structure, which can then be further functionalized. wikipedia.org

The reaction described in section 2.1.1 is a specific example of a more general synthetic strategy: the cyclization of β-ketonitriles with hydroxylamine. This method is a reliable and scalable approach for synthesizing both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. organic-chemistry.org The key to controlling the regioselectivity lies in the reaction conditions, specifically pH and temperature. organic-chemistry.org

A study by Johnson et al. demonstrated that at a pH between 7 and 8 and at temperatures of 45°C or lower, hydroxylamine preferentially reacts with the nitrile group, leading to the formation of 3-aminoisoxazoles after acid-mediated cyclization. In contrast, at a pH greater than 8 and a higher temperature (100°C), the reaction favors attack at the ketone, resulting in 5-aminoisoxazoles. organic-chemistry.org This methodology provides good yields (60-90%) for a variety of substrates and addresses previous challenges related to poor yield and selectivity. organic-chemistry.org

| Condition | Favored Isomer | Mechanism | Reference |

|---|---|---|---|

| 7 < pH < 8, ≤45°C | 3-Aminoisoxazole | Hydroxylamine attacks the nitrile group | organic-chemistry.org |

| pH > 8, 100°C | 5-Aminoisoxazole | Hydroxylamine attacks the ketone group | organic-chemistry.org |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. Several MCRs have been developed for the synthesis of isoxazole derivatives. For instance, a one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol (B1666908) can produce 3-aminoisoxazolmethylnaphthols in high yields and with short reaction times. researchgate.net Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a deep eutectic solvent (K2CO3/glycerol) to afford 5-amino-isoxazole-4-carbonitriles. nih.gov These strategies are valued for their operational simplicity, high conversions, and environmentally friendly reaction conditions. researchgate.netnih.gov

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In isoxazole synthesis, copper(I)-catalyzed procedures have been developed for the regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Other novel strategies avoid metal catalysts altogether. A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of readily available 3-bromoisoxazolines with amines, followed by an oxidation step to yield the final 3-aminoisoxazole product in high yield. researchgate.netacs.org Additionally, visible-light-mediated photocatalysis represents a green strategy for promoting cyclization reactions to form heterocyclic compounds under mild conditions, eliminating the need for metal catalysts and harsh reagents. acs.org

Alternative Synthetic Pathways for 3-Aminoisoxazoles

Oxidation/Cyclization Sequences from Propargylamines

A modern and effective strategy for the synthesis of substituted isoxazoles involves a one-pot oxidation and cyclization sequence starting from propargylamines. organic-chemistry.orgnih.gov This method offers high functional group tolerance and proceeds with good to excellent yields. organic-chemistry.org The general mechanism involves the initial oxidation of the propargylamine (B41283) to form a corresponding oxime intermediate. This is followed by an intramolecular cyclization, often mediated by a copper salt like copper(I) chloride (CuCl), to yield the final isoxazole ring. organic-chemistry.orgorganic-chemistry.org

For the specific synthesis of this compound, a suitably substituted propargylamine precursor is required. The reaction would proceed as follows:

Oxidation: The starting propargylamine, 4,4,5-trimethylhex-2-yn-1-amine, is oxidized using an agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding oxime.

Cyclization: In the presence of CuCl, the oxime intermediate undergoes a 5-endo-dig cyclization. The copper catalyst facilitates the reaction, which may involve the isomerization of Z/E isomers of the oxime to ensure complete conversion to the thermodynamically stable isoxazole product. organic-chemistry.org

This regiospecific method ensures the precise placement of the tert-butyl and methyl groups at the C5 and C4 positions, respectively, while the amine group is formed at the C3 position.

Derivatization and Functionalization Strategies of the this compound Scaffold

The chemical architecture of this compound offers several avenues for derivatization. The primary amino group at the C3 position is the most reactive site for chemical modifications, allowing for the introduction of a wide array of functional groups and the extension of the molecular scaffold.

Chemical Modifications at the Amine Moiety (e.g., N-Alkylation, Acylation)

The nucleophilic primary amine of the isoxazole core is readily susceptible to both N-alkylation and N-acylation, enabling the synthesis of a diverse library of secondary and tertiary amines and amides. acs.org

N-Alkylation: The introduction of alkyl groups can be achieved by treating the parent amine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to scavenge the resulting hydrohalic acid. The reaction can be controlled to favor mono- or di-alkylation depending on the stoichiometry of the reagents and reaction conditions.

N-Acylation: Acyl groups are introduced through the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acid byproduct. This transformation yields stable amide derivatives. nih.gov

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Benzyl bromide | N-Benzyl-5-(tert-butyl)-4-methylisoxazol-3-amine |

| N-Alkylation | Ethyl iodide | N-Ethyl-5-(tert-butyl)-4-methylisoxazol-3-amine |

| N-Acylation | Acetyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)acetamide |

| N-Acylation | Benzoyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)benzamide |

Synthesis of Schiff Bases and Other Imine Derivatives

The primary amine of this compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. jocpr.comnih.gov This reaction typically involves refluxing a mixture of the amine and the carbonyl compound in a solvent such as methanol (B129727) or ethanol, often with a catalytic amount of acid. jocpr.com The formation of the C=N double bond is a versatile method for creating more complex molecular structures. These Schiff bases can serve as intermediates for further synthetic transformations or as ligands for metal complexes. researchgate.net

| Carbonyl Reactant | Product Name |

| Benzaldehyde | (E)-N-Benzylidene-5-(tert-butyl)-4-methylisoxazol-3-amine |

| Salicylaldehyde | (E)-2-(((5-(tert-Butyl)-4-methylisoxazol-3-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | (E)-5-(tert-Butyl)-N-(4-methoxybenzylidene)-4-methylisoxazol-3-amine |

| Acetone | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)propan-2-imine |

Introduction of Sulfonamide Linkages

The synthesis of sulfonamides is a common and important transformation in medicinal chemistry. The 3-amino group of the isoxazole can be converted into a sulfonamide by reaction with a sulfonyl chloride (R-SO₂Cl). ijarsct.co.in The reaction is typically carried out in the presence of a base like pyridine, which serves as both a solvent and an acid scavenger. ijarsct.co.inorganic-chemistry.org This method provides access to a broad range of N-isoxazolyl sulfonamides, which are known to be valuable pharmacophores. ucl.ac.uk

The general reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of a stable S-N bond.

| Sulfonyl Chloride | Product Name |

| Benzenesulfonyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)methanesulfonamide |

| 4-Nitrobenzenesulfonyl chloride | N-(5-(tert-Butyl)-4-methylisoxazol-3-yl)-4-nitrobenzenesulfonamide |

Regioselective Functionalization of the Isoxazole Ring System

Direct functionalization of the isoxazole ring of this compound via electrophilic substitution is challenging due to the absence of available hydrogen atoms on the heterocyclic core. Therefore, regioselectivity is primarily controlled during the initial synthesis of the ring. Methodologies such as the Claisen isoxazole synthesis (cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine) or 1,3-dipolar cycloadditions allow for the precise and regioselective placement of substituents based on the choice of starting materials. rsc.orgresearchgate.net

For instance, the cyclocondensation of a β-enamino diketone with hydroxylamine can yield different regioisomers depending on the reaction conditions (e.g., solvent, pH, presence of a Lewis acid), allowing for the targeted synthesis of a specific substitution pattern. rsc.org By selecting precursors that already contain the tert-butyl, methyl, and a masked amino group (or a precursor to it) in the correct positions, the fully substituted this compound ring can be constructed with high regiochemical control, precluding the need for post-synthesis ring functionalization.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-(tert-Butyl)-4-methylisoxazol-3-amine, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methyl group, and the amine group. The tert-butyl group would likely appear as a sharp singlet integrating to nine protons, while the methyl group attached to the isoxazole (B147169) ring would also be a singlet, integrating to three protons. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The relative positions (chemical shifts) of these signals would provide information about the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methyl carbon at the 4-position, and the three carbons of the isoxazole ring. The chemical shifts of the ring carbons would be particularly informative for confirming the substitution pattern.

Hypothetical ¹H NMR Data Table

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃)₃ | 1.2 - 1.5 | Singlet | 9H |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 3H |

| Amine (NH₂) | Variable (broad) | Singlet | 2H |

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (ppm) |

| C(CH₃)₃ | 28 - 32 |

| C(CH₃)₃ | 30 - 35 |

| Ring-CH₃ | 8 - 12 |

| Isoxazole C3 | 150 - 160 |

| Isoxazole C4 | 100 - 110 |

| Isoxazole C5 | 170 - 180 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups can be identified by their characteristic absorption or scattering frequencies.

For this compound, key vibrational modes would include the N-H stretching of the amine group, typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. C-H stretching vibrations of the tert-butyl and methyl groups would be expected around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the isoxazole ring would appear in the 1500-1650 cm⁻¹ region. The N-O and C-O stretching vibrations of the isoxazole ring would also have characteristic frequencies.

Hypothetical IR Data Table

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

| C=C Stretch (Isoxazole) | 1500 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring is a chromophore, and its π-systems would be expected to absorb UV radiation. The absorption maxima (λ_max) would be indicative of the π → π* and n → π* transitions. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used for the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula. A prominent fragment would likely be the loss of a methyl group from the tert-butyl moiety, resulting in an [M-15]⁺ peak. Other fragmentations could involve the cleavage of the isoxazole ring, providing further structural clues.

Hypothetical Mass Spectrometry Data Table

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-56]⁺ | Loss of isobutylene |

X-ray Crystallography for Definitive Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the geometry of the molecule. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These techniques are crucial in drug discovery and materials science for predicting molecular conformations, interactions, and energies.

Conformational Analysis and Energy Landscapes

No specific studies on the conformational analysis or energy landscapes of 5-(tert-Butyl)-4-methylisoxazol-3-amine have been identified in the public domain. Such an analysis would typically involve computational methods to explore the molecule's possible three-dimensional arrangements (conformers) and their relative stabilities. The rotation around the single bonds, particularly involving the tert-butyl and amino groups, would be systematically studied to identify low-energy conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict a variety of molecular properties.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

No dedicated DFT studies on the electronic structure, frontier molecular orbitals (HOMO-LUMO), or molecular electrostatic potential (MEP) of this compound have been found in the scientific literature.

Such calculations would provide valuable insights into the molecule's reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are crucial for understanding intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available studies that report the theoretical prediction of NMR chemical shifts or vibrational frequencies for this compound using DFT or other computational methods.

These theoretical predictions are often used to complement experimental spectroscopic data, aiding in the structural elucidation and characterization of new compounds. By calculating these parameters, researchers can gain a deeper understanding of the molecule's structure and bonding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound or a closely related series of analogs have been identified in the literature.

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable tools in the design of new molecules with desired activities or properties.

Reactivity and Mechanistic Studies

Reaction Mechanisms Governing Transformations of the Isoxazole (B147169) Ring

The isoxazole ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of the nitrogen and oxygen atoms and the nature of its substituents. clockss.org In 5-(tert-Butyl)-4-methylisoxazol-3-amine, the ring is decorated with three electron-donating groups (amino, methyl, and tert-butyl), which significantly influences its chemical behavior.

Electrophilic Substitution: Generally, electrophilic substitution on the isoxazole ring is challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system, similar to pyridine (B92270). clockss.orgwikipedia.org However, the presence of the strongly activating amino group at the C-3 position, along with the weakly activating methyl and tert-butyl groups, enhances the electron density of the ring. In unsubstituted isoxazoles, the C-4 position is the most nucleophilic and thus the primary site for electrophilic attack. In the target molecule, this position is already occupied by a methyl group. Consequently, electrophilic attack would require forcing conditions and may not proceed in a controlled manner. Modern methods, such as electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes, are often used to introduce substituents at the C-4 position during ring synthesis. acs.org

Influence of Substituents: The substituents on this compound play a crucial role in directing the ring's reactivity.

3-Amino Group: As a powerful electron-donating group, it activates the ring, but its primary role is often as a nucleophilic center itself.

4-Methyl Group: This group provides a moderate activating effect through induction and hyperconjugation. Its presence blocks the most common site for electrophilic substitution.

5-tert-Butyl Group: This bulky alkyl group offers a slight activating effect and provides significant steric hindrance around the C-5 position, potentially influencing the approach of reagents. cymitquimica.com

Reactivity Profile of the Aminoisoxazole Functionality

The exocyclic amino group at the C-3 position is the most reactive site for many transformations, acting as a potent nucleophile. researchgate.net This reactivity is central to the use of 3-aminoisoxazoles as building blocks in medicinal chemistry and materials science.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles. Studies on analogous 3-aminoisoxazoles have demonstrated several key transformations:

Acylation and Sulfonylation: The amino group reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. researchgate.net

Alkylation: While direct alkylation can be challenging to control, N-alkylation can be achieved under specific conditions.

Condensation Reactions: The amino group can condense with carbonyl compounds. For instance, reactions with pyruvic acid derivatives have been shown to involve the NH2 group as the sole nucleophilic center, leading to the formation of new heterocyclic systems like furanones and pyrrolones. researchgate.net

Tandem Reactions: 3-Aminoisoxazoles can participate in tandem C-N coupling and rearrangement reactions, such as the Boulton–Katritzky rearrangement, to access fused heterocyclic systems like clockss.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines. acs.org

The following table summarizes common reactions involving the amino functionality of the 3-aminoisoxazole (B106053) scaffold.

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acyl Chlorides, Anhydrides | N-acyl-3-aminoisoxazoles | researchgate.net |

| Condensation | Pyruvic Acids | Furanones, Pyrrolones | researchgate.net |

| C-N Coupling | 2-Pyridyl Trifluoromethanesulfonate | Fused Triazolopyridines | acs.org |

| Nucleophilic Substitution | β-Ketoesters | Acetoacetylated Aminoisoxazoles | researchgate.net |

Investigation of Ring Cleavage Pathways and Stability

A defining characteristic of the isoxazole ring is the inherent weakness of the N-O bond. researchgate.net This bond is susceptible to cleavage under various conditions, a property that is synthetically useful as it allows isoxazoles to serve as masked forms of other functional groups, such as β-amino enones or 1,3-dicarbonyls. clockss.orgresearchgate.net However, the stability of the ring is significant enough to allow for functionalization under many conditions. clockss.org The parent 3-aminoisoxazole has been reported to be thermally unstable, with potential for explosive decomposition upon heating. nih.gov

Photochemical Cleavage and Rearrangement: Irradiation with UV light is a well-established method for inducing transformations in isoxazoles. The primary photochemical process involves the homolytic cleavage of the N-O bond. nih.gov This leads to the formation of highly reactive intermediates, such as acyl azirines, which can then rearrange to form other heterocycles, most commonly oxazoles. acs.orgresearchgate.net Depending on the substitution pattern and reaction conditions, this pathway can also lead to the formation of ketenimines or other ring-opened products. nih.govacs.orgresearchgate.net For 3,5-disubstituted isoxazoles, photochemical isomerization to oxazoles can occur in good yields. clockss.org

Reductive Cleavage: The N-O bond is readily cleaved under reductive conditions. Catalytic hydrogenation (e.g., using H₂ over Pd/C or Pt) or chemical reduction (e.g., Birch reduction with sodium in liquid ammonia) can open the ring to yield β-amino enones. clockss.org This transformation is a cornerstone of isoxazole utility in multistep synthesis. The stability of the isoxazole ring towards reagents like sodium borohydride (B1222165) and lithium aluminum hydride is generally fair, allowing for selective reduction of other functional groups in the molecule. clockss.org

The table below outlines common conditions for isoxazole ring cleavage.

| Cleavage Method | Typical Reagents/Conditions | Primary Products | Reference |

| Photochemical | UV Light (200–330 nm) | Oxazoles, Ketenimines, Acyl Azirines | nih.govacs.orgresearchgate.net |

| Reductive (Catalytic) | H₂, Pd/C or Raney Ni | β-Amino enones | clockss.org |

| Reductive (Chemical) | Na/liq. NH₃ (Birch) | β-Amino ketones | clockss.org |

| Thermal | High Temperature (>180 °C) | Decomposition Products | nih.gov |

Applications in Chemical Research

Role as Versatile Synthetic Intermediates in Organic Synthesis

The amino group on the isoxazole (B147169) ring is a key functional handle that allows for a wide range of chemical modifications. It can readily participate in reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental in the construction of more complex molecular architectures.

For instance, the reaction of 3-aminoisoxazoles with various electrophiles can lead to the formation of fused heterocyclic systems, which are often scaffolds for biologically active molecules. The tert-butyl group at the 5-position can provide steric hindrance, potentially influencing the regioselectivity of these reactions and enhancing the stability of the resulting products.

Table 1: Potential Synthetic Transformations of 5-(tert-Butyl)-4-methylisoxazol-3-amine

| Reaction Type | Reagent/Conditions | Potential Product Class |

| N-Acylation | Acid chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary and Tertiary Amines |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| Cyclocondensation | α,β-Unsaturated ketones, Dicarbonyls | Fused Heterocycles (e.g., Isoxazolo[5,4-b]pyridines) |

| Diazotization | Nitrous acid | Diazo compounds (for further functionalization) |

Utilization in the Design and Synthesis of Ligands for Metal Complexes

The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amino group, present potential coordination sites for metal ions. This makes this compound an attractive candidate for the synthesis of novel ligands for metal complexes.

The design of such ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and bioinorganic chemistry. By modifying the amino group, polydentate ligands can be synthesized, which can form stable chelate complexes with a variety of transition metals. The steric bulk of the tert-butyl group could influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Table 2: Potential Coordination Modes of Ligands Derived from this compound

| Ligand Type | Potential Donor Atoms | Metal Ion Examples | Potential Applications |

| Monodentate | N (amino) or N (isoxazole) | Cu(II), Zn(II), Pd(II) | Catalysis, Luminescent materials |

| Bidentate | N (amino), N (isoxazole) | Ni(II), Pt(II), Ru(III) | Homogeneous catalysis, Sensing |

| Tridentate (after modification) | N (amino), N (isoxazole), O (isoxazole) or other introduced donor atoms | Fe(III), Co(II), Mn(II) | Bioinorganic modeling, Catalysis |

Contribution to Agrochemical Research as Intermediate Compounds (e.g., Herbicides)

Isoxazole derivatives have been successfully commercialized as active ingredients in herbicides. These compounds often function by inhibiting specific enzymes in plants. The synthesis of new agrochemicals is a continuous effort to overcome weed resistance and improve crop yields.

This compound can serve as a key intermediate in the synthesis of novel herbicide candidates. The amino group can be derivatized to introduce various pharmacophores, and the substituents on the isoxazole ring can be fine-tuned to optimize herbicidal activity, selectivity, and environmental profile. The tert-butyl group, in particular, is a common feature in many successful agrochemicals, often contributing to increased efficacy and metabolic stability.

Pharmacological and Biological Research Potential

Anticancer and Antiproliferative Activities

Derivatives of 5-(tert-butyl)isoxazol-3-amine have been extensively investigated as potent anticancer agents. The research highlights their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and selectively block key enzymes involved in tumor progression.

Mechanisms of Cancer Cell Proliferation Inhibition and Apoptosis Induction

The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. In studies involving N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, treatment of acute myeloid leukemia (AML) cell lines, such as MV4-11, resulted in a concentration-dependent inhibition of cell growth and the induction of apoptosis. This process is characterized by key cellular changes, including the fragmentation of DNA and the activation of caspases, which are critical enzymes in the apoptotic cascade.

Specific Target Enzyme Inhibition (e.g., FLT3, sPLA2, VEGFR-2)

The most significant and well-documented anticancer activity of this chemical family is the potent and selective inhibition of specific enzymes crucial for cancer cell survival and proliferation.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition : The 5-(tert-butyl)isoxazol-3-amine moiety is a cornerstone of a class of highly potent and selective FLT3 inhibitors. FLT3 is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation. Derivatives incorporating the N-(5-(tert-butyl)isoxazol-3-yl)urea scaffold have demonstrated exceptional inhibitory activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is associated with a poor prognosis in AML. One notable compound from this series, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, was found to inhibit the phosphorylation of FLT3, a critical step in its activation, and induce apoptosis in a dose-dependent manner. In preclinical xenograft models using the MV4-11 cell line, this compound led to complete tumor regression. The success of this scaffold contributed to the development of Quizartinib (AC220), a powerful FLT3 inhibitor that has been investigated in clinical trials for AML. researchgate.netresearchgate.net

Table 1: In Vitro FLT3 Inhibitory Activity of Selected Derivatives

Interactive table with representative data on the inhibitory concentrations (IC50) of various N-(5-(tert-butyl)isoxazol-3-yl) derivatives against FLT3 kinase and proliferation of MV4-11 cells.

| Compound ID | Modification | FLT3 Kinase IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |

|---|---|---|---|

| Derivative A | Imidazo[1,2-a]pyridine | 1.1 | 0.6 |

| Derivative B | Imidazo[2,1-b]benzothiazole | 0.5 | 0.4 |

sPLA2 and VEGFR-2 Inhibition : While the broader class of isoxazole-containing compounds has been explored for activity against other enzymes like secretory phospholipase A2 (sPLA2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), specific research data focusing on 5-(tert-butyl)-4-methylisoxazol-3-amine derivatives as potent inhibitors of these particular targets is not extensively documented in the reviewed literature.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

Based on the available scientific literature, there is no specific research linking this compound or its derivatives to the modulation of the GATA4-NKX2-5 protein-protein interaction. Research in this area has focused on other chemical scaffolds. googleapis.comgoogle.com

Anti-inflammatory and Analgesic Properties

The isoxazole (B147169) nucleus is present in several anti-inflammatory drugs. Investigations into derivatives of 5-(tert-butyl)isoxazol-3-amine have revealed anti-inflammatory potential, although the mechanism of action appears to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) Enzyme Inhibition and Selectivity

While some isoxazole derivatives, such as the diarylisoxazole valdecoxib, are known selective COX-2 inhibitors, specific studies detailing the direct inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes are not prominent in the scientific literature. Research into the anti-inflammatory properties of this particular scaffold has pointed toward other cellular targets, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the production of inflammatory cytokines like TNF-α.

In Vivo and In Vitro Efficacy Assessments

Table 2: In Vitro TNF-α Inhibitory Activity of Selected Urea Derivatives

Interactive table showing the half-maximal inhibitory concentration (IC50) for TNF-α release for compounds with and without the 5-(tert-butyl)isoxazol-3-amine moiety.

| Compound Base Structure | Amine Moiety | TNF-α Release IC50 (µM) |

|---|---|---|

| 1-Aryl-3-(2H-chromen-5-yl)urea | 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine | 0.31 |

| 1-Aryl-3-(2H-chromen-5-yl)urea | 5-tert-butylisoxazol-3-amine | 0.50 |

Antimicrobial Activities

There is currently no available scientific literature detailing the antimicrobial properties of this compound.

Antibacterial Spectrum and Mechanisms

No studies were identified that investigated the antibacterial spectrum or the mechanisms of action of this compound against any bacterial strains.

Antifungal Efficacy

Information regarding the antifungal efficacy of this compound is not present in the current body of scientific research.

Antimycobacterial Activity

There are no published findings on the antimycobacterial activity of this compound, including any potential efficacy against Mycobacterium tuberculosis or other mycobacterial species.

Immunomodulatory Effects and Mechanisms

A review of existing literature reveals no studies dedicated to the immunomodulatory effects of this compound. Consequently, there is no information on its potential mechanisms of action related to the immune system.

Neurological and Central Nervous System (CNS) Activities

The potential for this compound to exert effects on the neurological and central nervous system has not been explored in published research. There is a lack of data concerning any anticonvulsant or neuroprotective properties of the compound.

Metabolic and Cardiovascular Activities

There is no available research data on the metabolic and cardiovascular activities of this compound. This includes a lack of information on any potential hypolipidemic effects or its activity as an agonist for the Farnesoid X receptor (FXR).

Research on this compound Remains in Nascent Stages

Despite the broad pharmacological interest in the isoxazole scaffold, specific research into the biological activities and therapeutic potential of the chemical compound this compound is currently limited in publicly available scientific literature.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry and has been incorporated into a variety of compounds exhibiting diverse biological effects. These include anti-inflammatory, antibacterial, and anticancer properties. However, detailed investigations into how the specific substitutions of a tert-butyl group at the 5-position and a methyl group at the 4-position of the isoxazol-3-amine core influence its pharmacological profile are not yet extensively documented.

Numerous studies have explored the potential of various substituted isoxazole derivatives. For instance, related compounds have been investigated for their roles as allosteric modulators of receptors and as intermediates in the synthesis of more complex bioactive molecules. The general class of isoxazoles has shown promise in a range of therapeutic areas, which suggests that this compound could theoretically possess interesting biological properties. However, without specific experimental data, any discussion of its therapeutic prospects remains speculative.

At present, there is a lack of published research detailing the screening of this compound against biological targets, its mechanism of action, or its efficacy in preclinical models. Consequently, no data tables of research findings on its emerging biological activities can be provided.

Further research is required to elucidate the potential pharmacological and biological profile of this compound and to determine if it holds any promise for future therapeutic applications.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Correlation Between Chemical Structure and Biological Activity Profiles

The biological activity of isoxazole (B147169) derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring. The general structure of 5-(tert-Butyl)-4-methylisoxazol-3-amine suggests potential for various biological activities observed in other isoxazoles. For instance, isoxazole-containing compounds have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in inflammatory diseases and neurodegeneration. nih.gov Additionally, the isoxazole core is found in compounds with anticancer properties, acting through various mechanisms. espublisher.comdocumentsdelivered.com

The tert-butyl group at the 5-position is a bulky, lipophilic substituent that can enhance the compound's ability to cross cell membranes and may influence its pharmacokinetic properties. cymitquimica.com The methyl group at the 4-position and the amino group at the 3-position are crucial for defining the molecule's interaction with biological targets. The amino group, in particular, can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding. cymitquimica.com

Identification of Key Pharmacophoric Features for Target Recognition

While a specific pharmacophore model for this compound is not available, insights can be drawn from related structures. For a series of trisubstituted isoxazoles acting as allosteric inverse agonists of the retinoic-acid-receptor-related orphan receptor γt (RORγt), two key pharmacophoric features were identified: a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety. nih.gov Although this compound does not possess these exact features, this study highlights the importance of specific substitutions at the C-3 and C-4 positions for potent biological activity.

For isoxazole derivatives in general, the key pharmacophoric features often include:

The Isoxazole Ring: Serves as a central scaffold and can participate in various non-covalent interactions.

Hydrogen Bond Donors/Acceptors: The nitrogen and oxygen atoms of the isoxazole ring, as well as the exocyclic amino group, can form hydrogen bonds with target proteins.

Hydrophobic Moieties: The tert-butyl group provides a significant hydrophobic region that can interact with hydrophobic pockets in a binding site.

Substituent Positions: The relative positions of the functional groups are critical for proper orientation within the binding site.

Influence of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of isoxazole derivatives are highly dependent on the electronic and steric properties of their substituents.

tert-Butyl Group (C-5): The bulky tert-butyl group can enhance selectivity by sterically hindering binding to off-target proteins. Its lipophilicity can also contribute to increased potency by facilitating membrane permeability. In some cases, bulky groups like tert-butyl can be crucial for fitting into specific hydrophobic pockets of a target enzyme or receptor. researchgate.net

Methyl Group (C-4): The methyl group at the C-4 position can influence the electronic properties of the isoxazole ring and may also have steric effects on the binding conformation. In studies of other isoxazoles, substitution at the C-4 position has been shown to modulate potency and selectivity. nih.gov

The following table summarizes the general influence of these substituents on the biological activity of isoxazole derivatives based on available literature.

| Substituent | Position | General Influence on Biological Activity |

| tert-Butyl | C-5 | Increases lipophilicity, may enhance cell permeability and binding to hydrophobic pockets. Can improve selectivity through steric hindrance. |

| Methyl | C-4 | Can modulate electronic properties and steric interactions within the binding site, affecting potency. |

| Amino | C-3 | Acts as a key hydrogen bond donor, often crucial for target recognition and binding affinity. |

Analysis of Positional Isomerism and its Impact on Biological Profiles

Positional isomerism plays a critical role in determining the biological activity of isoxazole derivatives. The arrangement of the tert-butyl, methyl, and amino groups on the isoxazole ring of this compound is just one of several possibilities. A change in the position of these substituents can lead to significant differences in biological activity due to altered steric and electronic properties, as well as different hydrogen bonding patterns.

Studies on other substituted isoxazoles have demonstrated the profound impact of positional isomerism. For instance, in a series of isoxazole-based inhibitors, moving a substituent from one position to another resulted in a significant loss of potency, highlighting the precise structural requirements for activity.

The table below illustrates some possible positional isomers of an amino-tert-butyl-methyl-isoxazole and the potential impact of these arrangements on their biological profiles, based on general SAR principles.

| Compound Name | Positional Arrangement | Potential Impact on Biological Profile |

| This compound | tert-Butyl at C-5, Methyl at C-4, Amino at C-3 | The amino group at C-3 is well-positioned to act as a hydrogen bond donor. The bulky tert-butyl group at C-5 provides a significant hydrophobic moiety. |

| 3-(tert-Butyl)-4-methylisoxazol-5-amine | tert-Butyl at C-3, Methyl at C-4, Amino at C-5 | The amino group at C-5 may have different hydrogen bonding capabilities compared to the C-3 position. The bulky tert-butyl group at C-3 could sterically influence interactions at the adjacent C-4 and N-positions. |

| 4-(tert-Butyl)-5-methylisoxazol-3-amine | tert-Butyl at C-4, Methyl at C-5, Amino at C-3 | The bulky tert-butyl group at the central C-4 position would significantly alter the molecule's geometry and could sterically hinder rotations of adjacent groups. |

Future Research Directions and Therapeutic Implications

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is a dynamic area of research, with new methods continually being developed to improve efficiency, yield, and sustainability. nih.govresearchgate.net Future efforts in the synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine and related compounds are likely to focus on several key areas:

Green Chemistry Approaches: The use of environmentally friendly solvents, such as water, and catalysts is a growing trend in chemical synthesis. researchgate.net Microwave-assisted organic synthesis, for example, can accelerate reaction rates, improve yields, and reduce waste. researchgate.net

Transition Metal-Catalyzed Reactions: Methodologies like transition metal-catalyzed cycloadditions are being explored to create a diverse array of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govresearchgate.net

Regioselective Functionalization: Developing techniques for the precise functionalization of the isoxazole ring will allow for the creation of more complex and potent molecules. nih.govresearchgate.net

These advancements will not only make the synthesis of this compound more efficient but also facilitate the generation of novel derivatives for biological screening. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.net This suggests that these compounds may interact with a variety of biological targets. Future research will likely focus on identifying and validating new targets for this compound and its analogs.

Potential areas of exploration include:

Kinase Inhibition: Many isoxazole-containing compounds have been identified as kinase inhibitors, which are crucial in cancer therapy. nih.gov Screening this compound against a panel of kinases could reveal novel anticancer activities.

Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes, such as carbonic anhydrase and cyclooxygenase (COX). nih.govnih.gov Further investigation into the inhibitory potential of this compound against other enzymes could lead to new therapeutic applications.

Receptor Modulation: The ability of isoxazole compounds to modulate the activity of various receptors could be explored for the treatment of neurological and inflammatory disorders.

The identification of new biological targets will be crucial for expanding the therapeutic applications of this compound.

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The rational design of new derivatives is a key strategy for improving the therapeutic profile of a lead compound. nih.gov For this compound, this will involve structural modifications to enhance its potency, selectivity, and reduce off-target effects.

| Strategy | Goal | Example |

| Bioisosteric Replacement | Improve pharmacokinetic properties | Replacing a functional group with another that has similar physical or chemical properties. |

| Structure-Activity Relationship (SAR) Studies | Identify key structural features for activity | Systematically modifying different parts of the molecule and assessing the impact on biological activity. |

| Molecular Hybridization | Create multi-target compounds | Combining the isoxazole scaffold with other bioactive pharmacophores. mdpi.combohrium.com |

Through these approaches, medicinal chemists can fine-tune the structure of this compound to create more effective and safer drug candidates.

Integration of Advanced Computational Chemistry into Drug Discovery Pipelines

Computational chemistry plays an increasingly important role in modern drug discovery. researchgate.net For this compound, computational tools can be used to:

Predict Biological Activity: In silico screening can help to predict the biological activity of virtual compounds, saving time and resources in the lab.

Model Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide insights into how a compound binds to its target, guiding the design of more potent inhibitors.

Optimize Pharmacokinetic Properties: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, helping to identify candidates with favorable drug-like properties.

The integration of these computational methods will accelerate the discovery and development of new drugs based on the this compound scaffold.

Potential for Multi-Targeted Therapeutic Approaches

The development of drugs that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The diverse biological activities of isoxazoles make them attractive candidates for the development of multi-targeted therapies. nih.govresearchgate.net

Future research could explore the potential of this compound derivatives to:

Inhibit Multiple Kinases: A single compound that can inhibit multiple kinases involved in cancer progression could be more effective than a single-target agent.

Target Both Inflammation and Pain: A dual inhibitor of COX and another inflammatory target could provide enhanced relief from pain and inflammation. nih.gov

Combine Antimicrobial and Anti-inflammatory Activity: Such a compound could be beneficial for treating infections that are accompanied by a strong inflammatory response.

By designing compounds that can interact with multiple targets, researchers may be able to develop more effective treatments for a variety of diseases.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 5-(tert-Butyl)-4-methylisoxazol-3-amine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats, and masks) is mandatory to avoid dermal or inhalation exposure. Conduct reactions in fume hoods or gloveboxes if volatile byproducts are generated. Waste must be segregated and disposed via certified hazardous waste management services. These protocols align with safety guidelines for structurally similar tert-butyl-containing amines, where cross-contamination and environmental hazards are significant concerns .

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step heterocyclic synthesis under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP to stabilize intermediates. Post-synthesis, purification via flash chromatography (as described for analogous amines) or recrystallization in ethanol/water mixtures enhances purity. Monitoring reaction progress with TLC or LC-MS ensures intermediate integrity .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺).

- ¹H/¹³C NMR : To verify tert-butyl (δ ~1.3 ppm) and isoxazole ring protons (δ ~6.0–6.5 ppm).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for tert-butyl-substituted benzoxazoles .

- HPLC : To quantify purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can reaction conditions be tailored to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimize catalyst loading (e.g., 2–5 mol% Pd₂(dba)₃) and ligand ratios (BINAP:Pd = 2:1) to minimize side reactions. Use anhydrous solvents (e.g., toluene or DMF) and controlled temperature (70–90°C) for cyclization steps. For nitro-group reductions (e.g., Fe/NH₄Cl systems), adjust pH to 6–7 to prevent over-reduction .

Q. What methodologies are effective in analyzing structure-activity relationships (SAR) for isoxazole derivatives like this compound?

- Methodological Answer :

- Functional group modulation : Synthesize analogs with varying substituents (e.g., methyl, aryl) on the isoxazole ring.

- Biological screening : Test derivatives against target enzymes or cell lines using assays like IC₅₀ determination. For example, a study on triazole derivatives used a multi-species activity table (Table 1, Entries 3a–4c) to prioritize lead compounds .

- Computational modeling : Perform docking studies to correlate tert-butyl steric effects with binding affinity.

Q. How should researchers resolve contradictions in spectroscopic data or reaction yields reported across different studies?

- Methodological Answer :

- Reproduce conditions : Ensure solvent purity, catalyst batch consistency, and inert atmosphere adherence.

- Cross-validate techniques : Compare NMR data with crystallographic results to rule out solvent-induced shifts.

- Analyze kinetic parameters : Use Arrhenius plots to identify temperature-sensitive steps that may explain yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。